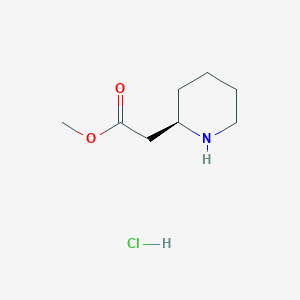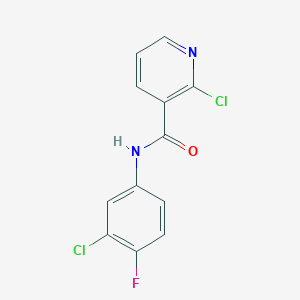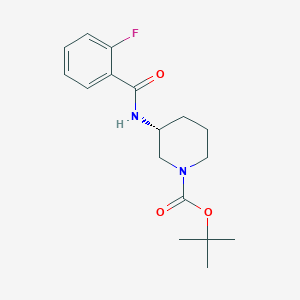
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide, also known as JNJ-54175446, is a novel compound that has been developed for scientific research purposes. It belongs to the class of indole-based compounds and has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT7 receptor. The 5-HT7 receptor is a serotonin receptor that is involved in the regulation of mood, anxiety, and cognitive function. Antagonism of the 5-HT7 receptor has been shown to have anxiolytic and antidepressant-like effects in animal models.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to have analgesic effects in animal models of neuropathic pain. N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a valuable tool for investigating the role of the 5-HT7 receptor in various neurological and psychiatric disorders. N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also limitations to using N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been established. Furthermore, the exact mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide. One direction is to investigate its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and Alzheimer's disease. Another direction is to further elucidate the mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide and its effects on neurotransmitter systems and neuroplasticity. Additionally, the development of more potent and selective 5-HT7 receptor antagonists based on the structure of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide is also a potential future direction.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide involves the reaction of 3-(cyanomethyl)indole with cyclopropylamine in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields the desired product in good purity and yield. The synthesis method has been optimized to provide a scalable and cost-effective route for the production of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has been developed for scientific research purposes and has shown potential in various preclinical studies. It has been found to have anxiolytic and antidepressant-like effects in animal models. It has also shown promising results in the treatment of neuropathic pain and cognitive impairment associated with Alzheimer's disease. N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide is being investigated for its potential use in the treatment of various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-10-11-20(14-8-9-14)17(21)7-3-4-13-12-19-16-6-2-1-5-15(13)16/h1-2,5-6,12,14,19H,3-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXHJAHUNXPAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[7-chloro-3-(morpholinocarbonyl)-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2584724.png)
![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]prop-2-enamide](/img/structure/B2584727.png)
![N-[(4-methoxyphenyl)methyl]-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2584728.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2584731.png)
![3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2584732.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2584733.png)

![(E)-N-[2-Fluoro-4-(1H-1,2,4-triazol-5-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2584739.png)


![3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one](/img/structure/B2584743.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide](/img/structure/B2584745.png)